molecular formula C19H13ClN2O5S B11026372 N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11026372
M. Wt: 416.8 g/mol
InChI Key: XWWNTGSHESASKN-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide is a complex organic compound with the molecular formula C20H13ClN2O4S. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, a nitro group, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by reaction with substituted phenylpiperazine . The reaction conditions often include the use of ethanol as a solvent and the addition of hexamine and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amines, hydroxyls, and substituted phenyl groups.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C19H13ClN2O5S

Molecular Weight

416.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C19H13ClN2O5S/c20-14-10-11-16(15(12-14)19(23)13-6-2-1-3-7-13)21-28(26,27)18-9-5-4-8-17(18)22(24)25/h1-12,21H

InChI Key

XWWNTGSHESASKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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